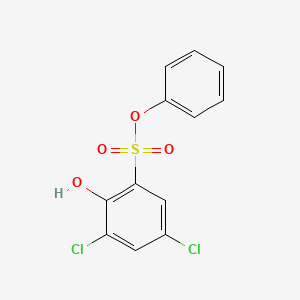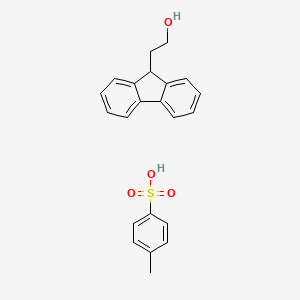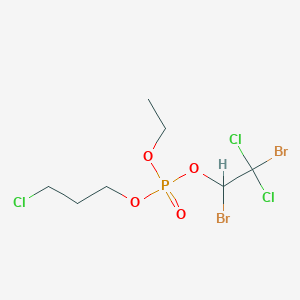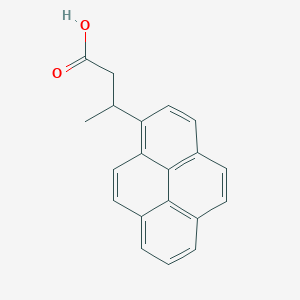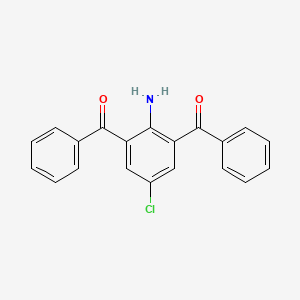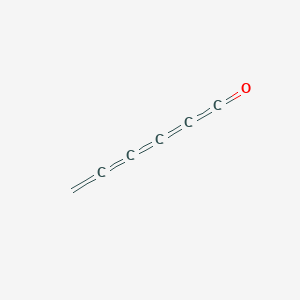
Hexapentaen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapentaen-1-one is an organic compound with the molecular formula C6H2O . It is characterized by a linear arrangement of six carbon atoms connected by alternating double bonds, ending with a carbonyl group (C=O) at one end. This structure gives it unique chemical properties and reactivity, making it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexapentaen-1-one can be synthesized through various methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate. Another method includes Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford this compound .
Industrial Production Methods: Industrial production of this compound typically involves chemical vapor deposition (CVD) techniques, where precise control over temperature and pressure conditions is crucial to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Hexapentaen-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexapentaen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of hexapentaen-1-one involves its ability to participate in conjugate addition reactions due to the presence of the carbonyl group and the conjugated double bonds. This allows it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Hexapentaen-1-one can be compared with other similar compounds such as:
Cyclopentenone: Contains a five-membered ring with a carbonyl group.
Cyclohexenone: Contains a six-membered ring with a carbonyl group.
Cycloheptenone: Contains a seven-membered ring with a carbonyl group.
Uniqueness: this compound’s linear structure with alternating double bonds and a terminal carbonyl group sets it apart from these cyclic compounds, giving it distinct reactivity and applications.
Properties
CAS No. |
63766-92-7 |
|---|---|
Molecular Formula |
C6H2O |
Molecular Weight |
90.08 g/mol |
InChI |
InChI=1S/C6H2O/c1-2-3-4-5-6-7/h1H2 |
InChI Key |
KWIVJZXGXHTKGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


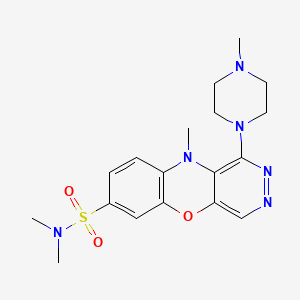
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
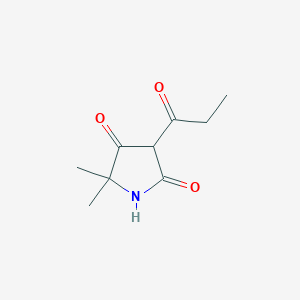
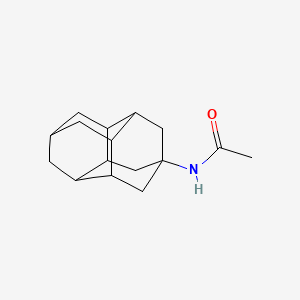
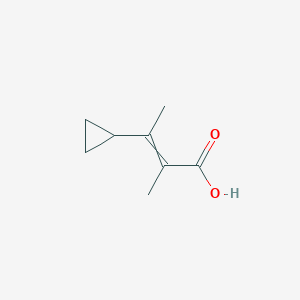

arsane](/img/structure/B14507262.png)
